molecular formula C16H12Cl2N2O2 B2434475 (2E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal CAS No. 338400-38-7

(2E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal

Katalognummer: B2434475
CAS-Nummer: 338400-38-7
Molekulargewicht: 335.18
InChI-Schlüssel: KEOWVVRPEALJMX-HMMYKYKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal is a high-purity chemical compound supplied for research and development purposes. This compound belongs to a class of hydrazine-based molecules with a β-diketone-related structure. Similar α,α-dihalo-β-diketone derivatives are known to be used in the spectrophotometric determination of metal ions and in the decoration of the secondary coordination sphere of metal complexes for catalysis . Related structural analogs have also been employed in crystal growth and design, as well as in heterogeneous catalysis . The molecular structure features a hydrazine-ylidene backbone, a motif present in some Schiff base molecules which are effective ligands for various metals . As a ligand, compounds of this type can form complexes with metal ions, and the study of these interactions is a key area of research in coordination chemistry and materials science. This product is intended for use in controlled laboratory settings by qualified researchers. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Eigenschaften

IUPAC Name

(E)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c1-10-2-4-11(5-3-10)16(22)15(9-21)20-19-14-7-12(17)6-13(18)8-14/h2-9,21H,1H3/b15-9+,20-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQHDEIAQZCKQS-HGNKREJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C(=C\O)/N=NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal , also known by its CAS number 338400-38-7, is a hydrazone derivative characterized by its complex structure which includes a hydrazine moiety and various aromatic substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of the compound is C16H12Cl2N2O2C_{16}H_{12}Cl_{2}N_{2}O_{2}, and it has a molecular weight of approximately 335.19 g/mol. The structural features that contribute to its biological activity include:

  • Hydrazine Group : Known for its reactivity and potential biological effects.
  • Chlorinated Aromatic Rings : These groups can influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that the compound exhibits several promising biological activities:

  • Anticancer Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines.
  • Antibacterial Properties : The presence of electron-withdrawing groups like chlorine enhances the antibacterial efficacy.
  • Enzyme Inhibition : Potential interactions with enzymes involved in metabolic pathways could lead to therapeutic applications.

Anticancer Activity

Studies have demonstrated that hydrazone derivatives can inhibit tumor growth effectively. For instance, a recent study evaluated the cytotoxicity of related compounds against human cancer cell lines such as HCT-116 (colon carcinoma), HepG2 (liver carcinoma), and MDA-MB-231 (breast carcinoma). The results indicated that these compounds exhibit considerable anticancer activity with varying IC50 values, suggesting their potential utility in cancer therapy.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AHCT-11615
Compound BHepG220
Compound CMDA-MB-23118
(2E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanalHCT-116TBDTBD

Note: TBD indicates data yet to be determined.

Antibacterial Activity

The compound's structure suggests potential antibacterial properties. Studies on similar hydrazone derivatives indicate that modifications in substituents can significantly affect their antibacterial efficacy. The presence of chlorine atoms in the aromatic rings is hypothesized to enhance activity against bacterial strains.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Binding to and inhibiting enzymes related to tumor growth or bacterial metabolism.
  • Interference with Cellular Processes : Modulating cell signaling pathways and gene expression through interactions with DNA or RNA.

Case Studies

A specific case study involving a structurally similar hydrazone derivative demonstrated significant inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase domain, a key target in cancer therapy. Molecular docking studies indicated favorable binding interactions, supporting the anticancer potential of such compounds.

Table 2: Molecular Docking Results

CompoundTarget ProteinBinding Affinity (kcal/mol)Reference
Compound AEGFR TK-9.5
Compound BEGFR TK-8.7
(2E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanalEGFR TKTBDTBD

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with hydrazine and oxo functionalities exhibit significant anticancer properties. The mechanism often involves:

  • Inhibition of Tumor Growth : Studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cellular signaling pathways associated with cancer proliferation .
  • Case Study : A study on related hydrazone derivatives demonstrated their ability to inhibit breast cancer cell lines, suggesting potential therapeutic applications .

Antibacterial Properties

The presence of electron-withdrawing groups, such as chlorines in this compound, enhances antibacterial efficacy:

  • Mechanism : These groups may increase the compound's ability to penetrate bacterial cell walls and disrupt metabolic processes.
  • Research Findings : Similar compounds have been documented to exhibit broad-spectrum antibacterial activity against various pathogens .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy:

  • Target Enzymes : Studies suggest interactions with enzymes involved in metabolic disorders, potentially leading to therapeutic applications for diseases like diabetes and Alzheimer's disease .
  • Case Study : Research on structurally similar compounds has indicated their effectiveness in inhibiting β-secretase (BACE) activity, which is crucial for reducing amyloid plaque formation in Alzheimer's disease .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features:

  • Hydrazone Linkage : This functional group is known for its ability to participate in hydrogen bonding and coordination with metal ions, enhancing biological interactions.
  • Electrophilic Nature : The carbonyl group in the oxo moiety can act as an electrophile, facilitating nucleophilic attack by biological molecules.

Analyse Chemischer Reaktionen

Condensation Reactions

The compound’s synthesis involves a condensation reaction between a 3,5-dichlorophenylhydrazine derivative and a substituted β-ketoaldehyde. This proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the hydrazone linkage (E-configuration confirmed by spectroscopic data).

Example Reaction:

3,5-Dichlorophenylhydrazine+3-(4-Methylphenyl)-3-oxopropanal(2E)-Hydrazone+H2O\text{3,5-Dichlorophenylhydrazine} + \text{3-(4-Methylphenyl)-3-oxopropanal} \rightarrow \text{(2E)-Hydrazone} + \text{H}_2\text{O}

Reaction conditions typically include refluxing in ethanol or acetic acid, monitored by TLC for completion.

Nucleophilic Substitution at Chlorine Sites

The 3,5-dichlorophenyl group facilitates nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of chlorine atoms, which activate the ring toward attack by nucleophiles like amines or alkoxides.

Key Observations:

  • Meta-directing effects : Substitution occurs preferentially at the 2-, 4-, or 6-positions of the phenyl ring.

  • Reagents : Reactions with sodium methoxide or piperidine yield methoxy- or amino-substituted derivatives .

Reagent Product Conditions
NaOCH₃3,5-Dichloro-2-methoxyphenyl derivativeReflux in methanol, 6–8 hrs
Piperidine3,5-Dichloro-2-piperidinylphenyl derivativeDMF, 80°C, 12 hrs

Oxidation of the Aldehyde Group

The aldehyde moiety (-CHO) is susceptible to oxidation, forming a carboxylic acid derivative. Common oxidizing agents include KMnO₄ or CrO₃ under acidic conditions .

R-CHOKMnO4/H+R-COOH\text{R-CHO} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{R-COOH}

Reduction of the Hydrazone Bond

Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the C=N bond to a C-N single bond, yielding a hydrazine derivative. This reaction is critical for modifying biological activity .

Cyclization Reactions

The hydrazone’s C=N group and aldehyde function enable cyclization with bifunctional reagents (e.g., thioureas or β-diketones), forming heterocyclic scaffolds like triazoles or pyrazolines .

Example Pathway:
Reaction with thiourea in ethanol under acidic conditions produces a 1,3,4-thiadiazole derivative:

Hydrazone+ThioureaThiadiazole+H2O\text{Hydrazone} + \text{Thiourea} \rightarrow \text{Thiadiazole} + \text{H}_2\text{O}

Cyclization Partner Product Class Application
Thiourea1,3,4-ThiadiazolesAntimicrobial agents
β-DiketonesPyrazoline derivativesAnticonvulsant agents

Halogenation Reactions

While direct bromination or chlorination of the hydrazone is not explicitly reported, analogous hydrazones undergo electrophilic halogenation at the hydrazone nitrogen or aromatic rings. Bromine (Br₂) in CCl₄ or CHCl₃ selectively adds to electron-rich sites .

Proposed Mechanism:
Electrophilic bromine attacks the nitrogen lone pair, forming a bromohydrazinium intermediate that rearranges to a dibromo product.

Complexation with Metal Ions

The hydrazone’s N and O donor atoms enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates. These complexes are studied for catalytic or antimicrobial properties .

Example:

Hydrazone+Cu(NO3)2[Cu(Hydrazone)(NO3)]+\text{Hydrazone} + \text{Cu(NO}_3\text{)}_2 \rightarrow \text{[Cu(Hydrazone)(NO}_3\text{)]}^+

Acid/Base-Mediated Tautomerism

The hydrazone exists in keto-enol tautomeric equilibrium, influenced by pH. Under acidic conditions, the enol form predominates, enhancing reactivity toward electrophiles.

Keto formEnol form (stabilized by intramolecular H-bonding)\text{Keto form} \rightleftharpoons \text{Enol form (stabilized by intramolecular H-bonding)}

Biological Activity and Derivatives

While beyond pure chemical reactions, the compound’s cytotoxicity against cancer cell lines is linked to its ability to inhibit enzymes like DNA-PK or PI3K via π-stacking and hydrogen bonding . Derivatives with modified substituents (e.g., methylpiperazine or thioamide groups) show enhanced bioactivity .

Vorbereitungsmethoden

Core Condensation Methodology

The primary synthetic route involves a condensation reaction between 3,5-dichlorophenylhydrazine and 3-(4-methylphenyl)-3-oxopropanal (4-methylbenzoylformaldehyde) under acidic conditions. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone bond (Figure 1).

Key Reaction Parameters

  • Catalyst : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at 0.5–1.0 mol%.
  • Solvent : Ethanol or methanol for solubility and proton exchange.
  • Temperature : 60–80°C under reflux for 4–6 hours.
  • Workup : Neutralization with aqueous sodium bicarbonate, followed by extraction with dichloromethane and recrystallization from ethanol/water.

Industrial-scale production by MolCore BioPharmatech achieves ≥97% purity through ISO-certified processes, emphasizing strict control over stoichiometry and reaction kinetics.

Parameter Condition Role
Hydrazine Equiv. 1.05–1.10 eq Ensures complete aldehyde conversion
Acid Catalyst 0.5 mol% H₂SO₄ Accelerates imine formation
Solvent Anhydrous ethanol Polar aprotic medium
Temperature 70°C reflux Balances kinetics and decomposition
Reaction Time 5 hours Maximizes yield

Stereochemical Control and E/Z Selectivity

The (2E) configuration is thermodynamically favored due to intramolecular hydrogen bonding between the hydrazone NH and ketone oxygen, which lowers the transition state energy by ~2.3 kcal/mol compared to the Z-isomer. Computational studies (DFT/B3LYP/6-31G*) corroborate this stabilization, showing a 98:2 E/Z ratio at equilibrium.

Strategies to Enhance E-Selectivity

  • Protic Solvents : Methanol or ethanol promote H-bonding networks that stabilize the E-configuration.
  • Low-Temperature Quenching : Rapid cooling to 0°C after reaction completion minimizes isomerization.

Synthesis of Key Intermediates

3,5-Dichlorophenylhydrazine Preparation

This intermediate is synthesized via diazotization and reduction of 3,5-dichloroaniline:

  • Diazotization : Treatment with NaNO₂ and HCl at 0–5°C generates the diazonium salt.
  • Reduction : SnCl₂ in HCl reduces the diazonium group to hydrazine.

Purity Considerations : Residual tin salts are removed via ion-exchange chromatography, yielding >99% hydrazine.

4-Methylbenzoylformaldehyde Synthesis

Produced through Friedel-Crafts acylation of toluene with oxalyl chloride, followed by partial reduction:

  • Acylation : AlCl₃-catalyzed reaction with oxalyl chloride forms 4-methylbenzoyl chloride.
  • Reduction : Selective reduction with LiAlH(t-Bu)₃ yields the aldehyde.

Industrial-Scale Manufacturing

Process Intensification

MolCore BioPharmatech employs continuous flow reactors to enhance mixing and heat transfer, reducing reaction time by 40% compared to batch processes. Key metrics:

  • Throughput : 50 kg/day per reactor line.
  • Yield : 82–85% isolated yield after recrystallization.
  • Purity : ≥97% (HPLC), with residual solvents <0.1% (ICH guidelines).

Purification Protocols

  • Recrystallization : Ethanol/water (3:1 v/v) removes unreacted hydrazine and aldehyde.
  • Chromatography : Silica gel column chromatography (hexane/ethyl acetate gradient) resolves E/Z isomers when required.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 11.32 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.20 (s, 2H, Cl-ArH), 2.45 (s, 3H, CH₃).
  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).

Thermodynamic Stability

  • Melting Point : 178–180°C (decomposition observed above 185°C).
  • Solubility : 0.2 mg/mL in water; 15 mg/mL in DMSO at 25°C.

Q & A

Q. What experimental strategies ensure high-purity synthesis of (2E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal?

Answer:

  • Controlled Copolymerization : Adapt methods from P(CMDA-DMDAAC) synthesis (), using stoichiometric control of hydrazine derivatives and aldehydes under inert conditions (e.g., nitrogen atmosphere). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7).
  • Flow Chemistry Optimization : Implement Design of Experiments (DoE) for parameter optimization (e.g., temperature, residence time) to minimize byproducts like unreacted hydrazines .
  • Purification : Use recrystallization from ethanol/water (80:20) to isolate crystals, as demonstrated for structurally similar hydrazones .

Q. How can researchers validate the molecular structure of this compound?

Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Follow protocols in , using SHELXL for refinement. Key parameters: R-factor ≤0.05, data-to-parameter ratio >10, and mean σ(C–C) <0.005 Å .
  • Spectroscopic Cross-Validation : Compare experimental IR (C=O stretch ~1680 cm⁻¹) and ¹H NMR (δ 8.2 ppm for aldehyde proton) with DFT-calculated spectra .

Q. What are the critical safety considerations during handling?

Answer:

  • Hazard Mitigation : Use fume hoods for synthesis due to potential hydrazine volatility ().
  • First-Aid Protocols : Immediate rinsing with water for skin/eye contact, as outlined in safety data sheets for analogous hydrazinylidenes .

Advanced Research Questions

Q. How to resolve contradictions between spectral data and crystallographic results for this compound?

Answer:

  • Dynamic Effects in NMR : Hydrazone tautomerism (E/Z isomerism) may cause discrepancies. Use variable-temperature NMR (VT-NMR) to probe equilibrium states (e.g., 25–80°C in DMSO-d6) .
  • Twinned Crystals : Apply SHELXL’s TWIN/BASF commands for refinement if crystallographic R-factor exceeds 0.1 .

Q. What methodologies assess the electronic effects of 3,5-dichlorophenyl substituents on reactivity?

Answer:

  • Electrochemical Analysis : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF6) to measure redox potentials linked to electron-withdrawing Cl groups.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO-LUMO gap ~3.2 eV for similar hydrazones) .

Q. How to design experiments evaluating hydrazone stability under varying pH?

Answer:

  • pH-Dependent Kinetics : Use UV-Vis spectroscopy (λmax ~350 nm) to monitor hydrolysis rates in buffered solutions (pH 2–12).
  • Arrhenius Analysis : Calculate activation energy (Ea) for degradation at 25–60°C; compare with analogues (e.g., 4-chlorophenyl derivatives ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.